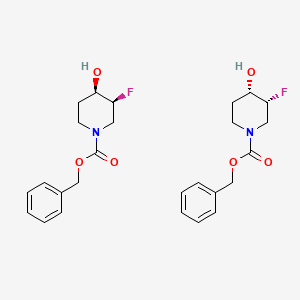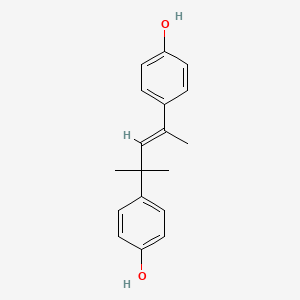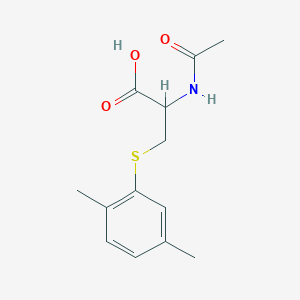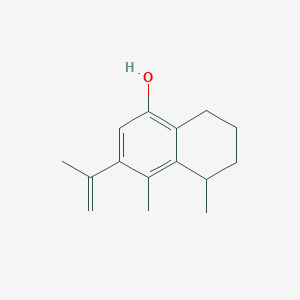
(S)-5,6,7,8-Tetrahydro-4,5-dimethyl-3-(1-methylethenyl)naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5,6,7,8-Tetrahidro-4,5-dimetil-3-(1-metiletenil)naftaleno-1-ol es un compuesto orgánico que pertenece a la clase de los naftalenos. Este compuesto se caracteriza por su estructura única, que incluye un sistema de anillo de naftaleno con varios sustituyentes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-5,6,7,8-Tetrahidro-4,5-dimetil-3-(1-metiletenil)naftaleno-1-ol generalmente implica reacciones orgánicas de varios pasos. Las rutas sintéticas comunes pueden incluir:
Preparación del material de partida: La síntesis comienza con la preparación del sistema de anillo de naftaleno, que se puede lograr mediante reacciones de alquilación o acilación de Friedel-Crafts.
Introducción de sustituyentes:
Hidrogenación: La forma tetrahidro se obtiene mediante hidrogenación catalítica del anillo de naftaleno.
Hidroxilación: El grupo hidroxilo se introduce mediante reacciones de oxidación utilizando reactivos como el tetróxido de osmio o el permanganato de potasio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Los catalizadores y las condiciones de reacción se controlan cuidadosamente para garantizar una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-5,6,7,8-Tetrahidro-4,5-dimetil-3-(1-metiletenil)naftaleno-1-ol puede sufrir varias reacciones químicas, incluidas:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos utilizando reactivos como el trióxido de cromo o el PCC.
Reducción: El compuesto se puede reducir para eliminar el grupo hidroxilo o para hidrogenar aún más el sistema de anillo.
Sustitución: Las reacciones de sustitución electrofílica o nucleofílica pueden ocurrir en el anillo aromático o en los sustituyentes.
Reactivos y condiciones comunes
Oxidación: Trióxido de cromo, PCC, permanganato de potasio.
Reducción: Gas hidrógeno con un catalizador de paladio, hidruro de litio y aluminio.
Sustitución: Halógenos, nucleófilos como aminas o tioles.
Productos principales
Oxidación: Cetonas, aldehídos.
Reducción: Alcanos, alcoholes.
Sustitución: Compuestos halogenados, aminas, tioles.
Aplicaciones Científicas De Investigación
(S)-5,6,7,8-Tetrahidro-4,5-dimetil-3-(1-metiletenil)naftaleno-1-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (S)-5,6,7,8-Tetrahidro-4,5-dimetil-3-(1-metiletenil)naftaleno-1-ol depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías involucradas pueden incluir transducción de señales, procesos metabólicos o regulación de la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
Naftaleno: El compuesto principal con una estructura más simple.
Tetralina: Una forma hidrogenada de naftaleno.
1-naftol: Un derivado hidroxilado del naftaleno.
Singularidad
(S)-5,6,7,8-Tetrahidro-4,5-dimetil-3-(1-metiletenil)naftaleno-1-ol es único debido a sus sustituyentes específicos y estereoquímica, que confieren propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C15H20O |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
4,5-dimethyl-3-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H20O/c1-9(2)13-8-14(16)12-7-5-6-10(3)15(12)11(13)4/h8,10,16H,1,5-7H2,2-4H3 |
Clave InChI |
BPASRCZOCLQESM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2=C(C=C(C(=C12)C)C(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


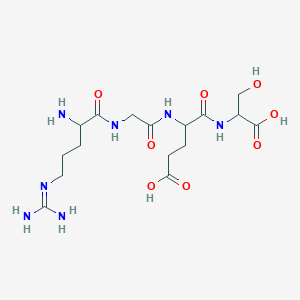
![(4S)-8-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B12318770.png)
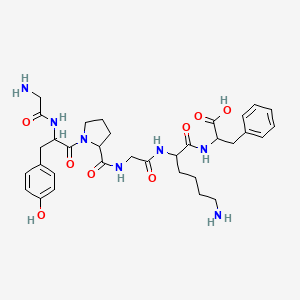
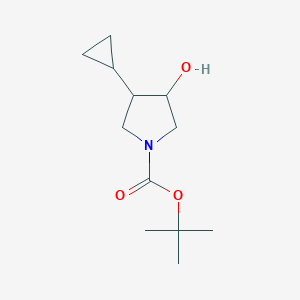
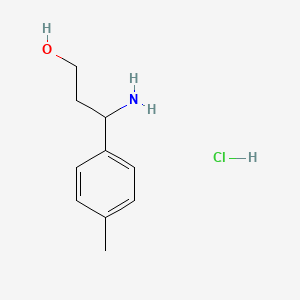
![2-(6,16-Dihydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12318795.png)
![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318808.png)
![[3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B12318812.png)
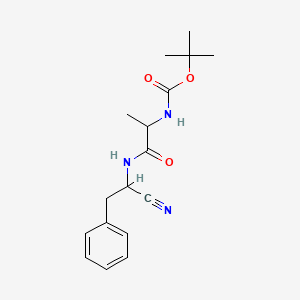
![(5,6-Diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate](/img/structure/B12318820.png)
